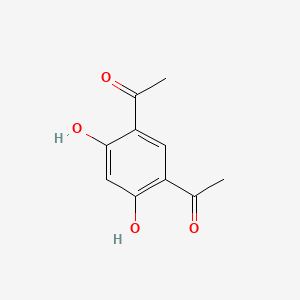

4,6-Diacetylresorcinol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(5-acetyl-2,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-5(11)7-3-8(6(2)12)10(14)4-9(7)13/h3-4,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYCQLIOGQPPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175994 | |

| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-85-5 | |

| Record name | 4,6-Diacetylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2161-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002161855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,6-Diacetylresorcinol from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diacetylresorcinol is a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its unique structure, featuring two acetyl groups meta to each other on a resorcinol backbone, makes it a versatile building block for more complex molecules. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound from resorcinol, with a focus on detailed experimental protocols, comparative data analysis, and reaction mechanisms. The methodologies covered include the classical Nencki reaction (a type of Friedel-Crafts acylation) and a more contemporary approach utilizing methanesulfonic acid as a catalyst. This document is intended to serve as a practical resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

The synthesis of this compound from resorcinol is a well-established transformation in organic chemistry. The most common and historically significant method is the Nencki reaction, which involves the Friedel-Crafts acylation of resorcinol using an acylating agent in the presence of a Lewis acid catalyst, typically zinc chloride.[3][4][5] While effective, this method often requires stoichiometric amounts of the catalyst, leading to challenges in product purification and waste disposal.

More recent advancements have focused on developing greener and more efficient catalytic systems. One such promising method involves the use of strong protic acids, like methanesulfonic acid, to catalyze the acylation. This approach often requires only catalytic amounts of the acid and can proceed under milder conditions, offering environmental and economic advantages.[1]

This guide will delve into the specifics of these two primary synthetic strategies, providing detailed experimental procedures and a comparative analysis of their performance based on reported data.

Synthetic Methodologies

Nencki Reaction (Friedel-Crafts Acylation)

The Nencki reaction is a classic method for the C-acylation of phenols. In the context of synthesizing this compound, resorcinol is treated with an acylating agent, such as acetic anhydride or acetic acid, in the presence of a Lewis acid catalyst, most commonly anhydrous zinc chloride.[3][4][5]

Reaction Scheme:

Caption: Nencki reaction for the synthesis of this compound.

Experimental Protocol:

This protocol is adapted from a literature procedure.[3]

-

Preparation: In a conical flask, add 10 g of freshly fused and powdered anhydrous zinc chloride to 14 ml of dry acetic anhydride.

-

Reaction: To this mixture, quickly add 10 g of dry resorcinol with continuous stirring.

-

Heating: Gently heat the mixture on a flame to 142°C for 15 minutes. The solution will become viscous and red.

-

Work-up: Allow the reaction mixture to cool to room temperature. Add 80 ml of a 1:1 (v/v) solution of hydrochloric acid and water to the syrupy mass and stir.

-

Isolation: After a few minutes, an orange-red crystalline material will separate out.

-

Purification: The crude product is collected by filtration and recrystallized twice from methanol to yield colorless crystals of this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 90% | [3] |

| Melting Point | 177-179 °C | [3] |

Methanesulfonic Acid Catalyzed Acylation

A more modern and environmentally benign approach to the synthesis of this compound involves the use of methanesulfonic acid (MSA) as a catalyst with either acetic anhydride or acetic acid as the acylating agent.[1] This method avoids the use of metal-based Lewis acids and often provides high conversion rates.

Reaction Scheme:

References

Navigating the Solubility Landscape of 4,6-Diacetylresorcinol: A Technical Guide for Researchers

For Immediate Release

Introduction to 4,6-Diacetylresorcinol

This compound, also known as 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, is a derivative of resorcinol. Its chemical structure, featuring both hydroxyl and acetyl functional groups, suggests a nuanced solubility profile that is crucial for its use in various synthetic pathways and formulation development. The presence of polar hydroxyl groups allows for hydrogen bonding, while the acetyl groups and the benzene ring contribute to its potential for nonpolar interactions. A precise understanding of its solubility is essential for optimizing reaction conditions, purification processes, and the development of potential therapeutic agents.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound can be made. It is anticipated to exhibit moderate to good solubility in polar protic solvents, such as alcohols, due to hydrogen bonding opportunities. Polar aprotic solvents, including ketones and esters, are also expected to be effective solvents. Its solubility in nonpolar solvents is likely to be limited. However, empirical determination is necessary for accurate quantitative data.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of common organic solvents is not widely reported. The following table is presented as a template for researchers to systematically record their experimentally determined solubility data at a standard temperature (e.g., 25 °C).

| Solvent Class | Solvent | Molar Mass ( g/mol ) | Density (g/mL at 20°C) | Polarity Index | Solubility at 25°C (g/L) | Molar Solubility at 25°C (mol/L) |

| Alcohols | Methanol | 32.04 | 0.792 | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | 0.789 | 4.3 | Data to be determined | Data to be determined | |

| Ketones | Acetone | 58.08 | 0.791 | 5.1 | Data to be determined | Data to be determined |

| Esters | Ethyl Acetate | 88.11 | 0.902 | 4.4 | Data to be determined | Data to be determined |

| Ethers | Diethyl Ether | 74.12 | 0.713 | 2.8 | Data to be determined | Data to be determined |

| Halogenated | Dichloromethane | 84.93 | 1.326 | 3.1 | Data to be determined | Data to be determined |

| Aromatic | Toluene | 92.14 | 0.867 | 2.4 | Data to be determined | Data to be determined |

| Nonpolar | n-Hexane | 86.18 | 0.659 | 0.1 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following is a detailed protocol for the experimental determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.[1][2][3][4] This method is considered the gold standard for obtaining equilibrium solubility data.[1][2]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure

Step 1: Preparation of Supersaturated Solutions

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

Step 3: Phase Separation

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the supernatant through a syringe filter into a clean, dry vial. Alternatively, the samples can be centrifuged at a high speed, and the clear supernatant can be carefully collected.

Step 4: Quantification

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound. A pre-established calibration curve is required for this quantification.

Data Analysis and Reporting

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in standard units, such as grams per liter (g/L) and moles per liter (mol/L).

-

Record the data in the provided table (Section 3).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a robust framework for researchers to systematically determine and document the solubility of this compound in common organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation structure, the scientific community can collaboratively build a comprehensive and reliable solubility profile for this important compound. This will undoubtedly facilitate its broader application in drug discovery and organic synthesis.

References

Spectral Analysis of 4,6-Diacetylresorcinol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,6-Diacetylresorcinol, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

This compound, also known as 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, is a crystalline solid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of approximately 194.19 g/mol . Its structure consists of a resorcinol (1,3-dihydroxybenzene) core with two acetyl groups at positions 4 and 6.

Key Properties:

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.19 g/mol |

| Melting Point | 178-184 °C |

| Appearance | White to off-white crystalline solid |

| Synonyms | 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone, Resodiacetophenone |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

¹H NMR (Proton NMR):

A ¹H NMR spectrum of this compound reveals the different types of protons and their chemical environments within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.75 | s (br) | 2H | -OH (phenolic) |

| 8.406 | s | 1H | Ar-H (H-2) |

| 6.392 | s | 1H | Ar-H (H-5) |

| 2.661 | s | 6H | -COCH₃ (acetyl) |

¹³C NMR (Carbon-13 NMR):

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (acetyl) |

| ~160-165 | C-OH (phenolic) |

| ~135-140 | C-COCH₃ (aromatic) |

| ~110-115 | C-H (aromatic) |

| ~105-110 | C (aromatic, between OH groups) |

| ~30 | -CH₃ (acetyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following key absorption bands. Data from a closely related azo derivative suggests the following characteristic peaks for the parent molecule.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3450 (broad) | O-H stretch (phenolic) |

| ~3050 | C-H stretch (aromatic) |

| ~2970 | C-H stretch (methyl) |

| ~1660 | C=O stretch (acetyl, likely lowered due to intramolecular hydrogen bonding) |

| ~1600 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While a specific mass spectrum for this compound was not found, the expected molecular ion peak [M]⁺ would be at m/z 194.

Experimental Protocols

NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard.

Instrumentation: A high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 800 MHz instrument, is used to acquire the spectra.

Mass Spectrometry (MS)

Sample Preparation: The sample is typically dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

Data Acquisition:

This technical guide provides a foundational understanding of the spectral characteristics of this compound. For more detailed analysis and interpretation, it is recommended to consult specialized spectroscopic databases and literature.

References

An In-depth Technical Guide to 4,6-Diacetylresorcinol: Chemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diacetylresorcinol, a key organic intermediate, possesses a unique combination of chemical reactivity and biological activity that has garnered significant interest across various scientific disciplines. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its biological significance, with a particular focus on its role as a tyrosinase inhibitor and its influence on cellular signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and materials science.

Chemical and Physical Properties

This compound, also known as 1,1'-(4,6-dihydroxy-1,3-phenylene)bisethanone or Resodiacetophenone, is a white to off-white crystalline solid.[1][2] Its fundamental properties are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(5-acetyl-2,4-dihydroxyphenyl)ethanone | [3] |

| Synonyms | 4,6-Diacetyl-1,3-benzenediol, Resodiacetophenone | [1][4] |

| CAS Number | 2161-85-5 | [1][4] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][5] |

| Molecular Weight | 194.19 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 178-184 °C | [1][4] |

| Boiling Point | 399.9 ± 27.0 °C (Predicted) | [6] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | No definitive data available. Inferred to be soluble in organic solvents like methanol and DMF based on synthesis and analysis protocols. | [7][8] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Reference(s) |

| UV-Vis (in DMF) | λmax: 370 nm | [4][9] |

| ¹H NMR | Data not explicitly available in a consolidated format. | |

| ¹³C NMR | Data not explicitly available in a consolidated format. | |

| IR Spectroscopy | Data not explicitly available in a consolidated format. | |

| Mass Spectrometry | Data not explicitly available in a consolidated format. |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of resorcinol. The following protocol provides a detailed methodology for this synthesis.

Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the method described by Ali et al., which utilizes a Vilsmeier-Haack formylation reaction, a modification of the Friedel-Crafts acylation.[10]

Materials:

-

Resorcinol

-

Acetic anhydride

-

Freshly fused zinc chloride

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Saturated sodium acetate solution

-

Ethanol

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a calcium chloride guard tube, place freshly distilled phosphorus oxychloride (0.2 mol) in an ice bath. Add N,N-dimethylformamide (0.2 mol) dropwise with constant stirring, ensuring the temperature does not exceed 10°C. Continue stirring for an additional 30 minutes after the addition is complete.

-

Acylation Reaction: To the prepared Vilsmeier reagent, add a solution of this compound (0.1 mol) in DMF (50 mL) dropwise while maintaining the temperature at 0-5°C. After the addition, continue stirring at this temperature for 2 hours, then at room temperature for 10-12 hours.

-

Work-up: Pour the reaction mixture onto crushed ice with constant stirring. Add a saturated solution of sodium acetate until the pH reaches 6.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol. The crude product is then recrystallized from ethanol to yield pure 4,6-dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde, a derivative of this compound. To obtain this compound itself, the initial acetylation of resorcinol with acetic anhydride in the presence of zinc chloride is the key first step.[10]

Experimental Workflow Diagram:

Biological Significance and Signaling Pathways

The biological activity of this compound is largely attributed to its resorcinol moiety. Resorcinol and its derivatives are known to interact with several biological targets, most notably the enzyme tyrosinase, which plays a crucial role in melanin synthesis. The presence of the resorcinol core in this compound suggests its potential involvement in similar biological pathways.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the conversion of tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. Overactivity of tyrosinase can lead to hyperpigmentation disorders. Resorcinol derivatives have been extensively studied as tyrosinase inhibitors.[1] The proposed mechanism involves the resorcinol acting as a suicide inactivator of the enzyme.[1][4] It is believed that the resorcinol moiety is oxidized by tyrosinase to a reactive ortho-quinone, which then irreversibly binds to the enzyme's active site, leading to its inactivation.[1]

Proposed Mechanism of Tyrosinase Inactivation by Resorcinol Derivatives:

Modulation of Cellular Signaling Pathways

Recent studies have elucidated that the anti-melanogenic effects of resorcinol are also mediated through the modulation of key cellular signaling pathways, namely the cAMP and MAPK pathways.[2][11]

-

Suppression of the cAMP Signaling Pathway: Resorcinol has been shown to decrease intracellular levels of cyclic AMP (cAMP) and the activity of Protein Kinase A (PKA).[2][11] This is significant because the cAMP/PKA pathway is a primary regulator of melanogenesis, leading to the activation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression. By suppressing this pathway, resorcinol effectively downregulates the expression of tyrosinase and other melanogenesis-related proteins.[2]

-

Activation of the p38 MAPK Signaling Pathway: Conversely, resorcinol has been observed to activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][11] Activation of p38 MAPK can lead to the phosphorylation and subsequent degradation of tyrosinase, further contributing to the reduction of melanin synthesis.[2] It is noteworthy that resorcinol does not appear to significantly affect other MAPK pathways, such as p42/44 MAPK (ERK) or JNK, nor the NF-κB signaling pathway in this context.[2]

Signaling Pathways Affected by Resorcinol in Melanogenesis:

Conclusion

This compound is a compound of considerable interest due to its versatile chemical nature and its potential biological applications. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible building block for the development of novel compounds. The biological activities associated with its resorcinol core, particularly its ability to inhibit tyrosinase and modulate key signaling pathways involved in melanogenesis, highlight its potential for applications in dermatology and cosmetology. Further research is warranted to fully elucidate the complete spectroscopic profile of this compound and to explore the full spectrum of its biological activities and mechanisms of action. This guide serves as a foundational document to aid in these future research endeavors.

References

- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. CN103709024A - Method for preparing this compound by acetylating resorcinol - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-melanogenic effects of resorcinol are mediated by suppression of cAMP signaling and activation of p38 MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Diacetylresorcinol: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Diacetylresorcinol, a key synthetic intermediate, has garnered significant attention in various scientific fields, including medicinal chemistry, cosmetics, and materials science. This technical guide provides a comprehensive overview of its synonyms, alternative names, and chemical properties. While quantitative biological data for this compound itself is limited in publicly available literature, this document summarizes the biological activities of closely related resorcinol derivatives, for which substantial research exists. Detailed experimental protocols for the synthesis of this compound and for assays evaluating the biological activities of its derivatives are presented. Furthermore, a key signaling pathway potentially modulated by this class of compounds is illustrated to provide a deeper understanding of their mechanism of action.

Chemical Identity: Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and commercial catalogs. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.

-

Systematic IUPAC Name: 1,1'-(4,6-Dihydroxy-1,3-phenylene)bis(ethan-1-one)

-

Common Synonyms:

-

Resodiacetophenone

-

4,6-Diacetyl-1,3-benzenediol

-

1-(5-Acetyl-2,4-dihydroxyphenyl)ethanone

-

-

Other Identifiers:

-

Ethanone, 1,1'-(4,6-dihydroxy-1,3-phenylene)bis-

-

AKOS 236-35

-

JRH-01015

-

| Identifier | Value |

| CAS Number | 2161-85-5 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| InChI Key | GEYCQLIOGQPPFM-UHFFFAOYSA-N |

| SMILES | CC(=O)c1cc(c(c(c1)O)O)C(=O)C |

Physicochemical Properties

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder | [Generic supplier data] |

| Melting Point | 178-180 °C | [Generic supplier data] |

| Boiling Point | 399.9 ± 27.0 °C (Predicted) | [Generic supplier data] |

| Density | 1.300 ± 0.06 g/cm³ (Predicted) | [Generic supplier data] |

| pKa | 7.87 ± 0.23 (Predicted) | [Generic supplier data] |

| λmax | 370 nm (in DMF) | [Generic supplier data] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol. Various catalysts and conditions have been reported to optimize this reaction.

Experimental Protocol: Acetylation of Resorcinol using Methanesulfonic Acid and Acetic Anhydride

This protocol describes a method for the preparation of this compound using methanesulfonic acid as a catalyst and acetic anhydride as the acylating agent[1].

Materials:

-

Resorcinol

-

Methanesulfonic acid (MSA)

-

Acetic anhydride (AN)

-

Water

-

Methanol

-

100 mL three-neck flask

-

Stirring apparatus

-

Heating mantle

-

HPLC for reaction monitoring

-

Buchner funnel and flask for filtration

Procedure:

-

To a 100 mL three-neck flask, add 7 mL of methanesulfonic acid and 11 mL of acetic anhydride.

-

Under stirring, add 5.5 g of resorcinol to the flask.

-

Stir the mixture until the resorcinol is completely dissolved.

-

Heat the reaction mixture to 150 °C.

-

Monitor the progress of the reaction every 30 minutes using HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 15 mL of water and 10 mL of methanol to the reaction mixture.

-

Heat the mixture to 80 °C and stir for 30 minutes.

-

Cool the mixture to room temperature in the air.

-

Collect the precipitated product, this compound, by suction filtration.

-

The reported conversion rate for this specific protocol is 89.6%[1].

Biological Activities of Resorcinol Derivatives

Antimicrobial Activity

Resorcinol derivatives have been shown to possess both antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a common measure of the potency of an antimicrobial agent.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Resorcinol Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 4-Hexylresorcinol | Staphylococcus aureus | 8-16 | [2] |

| Escherichia coli | 16-32 | [2] | |

| Pseudomonas aeruginosa | 64-128 | [2] | |

| Candida albicans | 8-16 | [2] | |

| (Z,Z)-5-(trideca-4,7-dienyl)resorcinol | Staphylococcus aureus (MSSA) | 4 | [3] |

| Staphylococcus aureus (MRSA) | 2 | [3] | |

| 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) | Candida albicans | - | [4] |

Note: The table presents data for derivatives of resorcinol. Data for this compound was not found in the searched literature.

Enzyme Inhibition: Tyrosinase Inhibition

Resorcinol derivatives are a well-studied class of tyrosinase inhibitors, which are of interest for applications in cosmetics and medicine for treating hyperpigmentation disorders.[5] The half-maximal inhibitory concentration (IC₅₀) is used to quantify the effectiveness of a compound in inhibiting enzyme activity.

Table 2: Tyrosinase Inhibitory Activity (IC₅₀) of Selected Resorcinol Derivatives

| Compound | Enzyme Source | IC₅₀ (µM) | Reference |

| 4-Butylresorcinol | Human Tyrosinase | 21 | [5] |

| 4-Hexylresorcinol | Human Tyrosinase | 94 | [5] |

| 4-Phenylethylresorcinol | Human Tyrosinase | 131 | [5] |

| Kojic Acid (Reference) | Human Tyrosinase | 500 | [5] |

| Urolithin Derivative 1h | Mushroom Tyrosinase | 4.14 ± 0.10 | [6] |

| Urolithin Derivative 1c | Mushroom Tyrosinase | 18.09 ± 0.25 | [6] |

| Urolithin Derivative 2a | Mushroom Tyrosinase | 15.69 ± 0.40 | [6] |

Note: The table presents data for derivatives of resorcinol. Data for this compound was not found in the searched literature.

Experimental Protocols for Biological Assays

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol provides a general procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria using the broth microdilution method.

Materials:

-

Test compound (e.g., a resorcinol derivative)

-

Bacterial strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a suspension of the test bacteria in sterile broth.

-

Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium across the wells of a 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria[7].

-

Protocol for Tyrosinase Inhibition Assay

This protocol describes a common colorimetric assay to determine the tyrosinase inhibitory activity of a compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate buffer (pH 6.8)

-

Test compound (e.g., a resorcinol derivative)

-

Kojic acid (positive control)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

Dissolve the test compound and kojic acid in a suitable solvent (e.g., DMSO) to prepare stock solutions, and then make serial dilutions in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add the tyrosinase solution, phosphate buffer, and different concentrations of the test compound or kojic acid.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Include a control without any inhibitor.

-

-

Measurement and Calculation:

-

Measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration[1].

-

Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, several studies have shown that resorcinol derivatives can exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. The canonical NF-κB pathway is a primary target for anti-inflammatory drug development.

Below is a diagram illustrating the canonical NF-κB signaling pathway and potential points of inhibition by resorcinol derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and antimicrobial activity of brominated resorcinol dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. idexx.dk [idexx.dk]

- 8. 4-hexylresorcinol inhibits NF-κB phosphorylation and has a synergistic effect with cisplatin in KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Resveratrol supplement inhibited the NF-κB inflammation pathway through activating AMPKα-SIRT1 pathway in mice with fatty liver [pubmed.ncbi.nlm.nih.gov]

4,6-Diacetylresorcinol: A Versatile Building Block in Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4,6-Diacetylresorcinol, a derivative of resorcinol, is a highly functionalized aromatic compound that has garnered significant attention in the field of organic chemistry. Its unique structure, featuring two acetyl groups and two hydroxyl groups on a benzene ring, provides multiple reactive sites for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. This guide explores the potential applications of this compound as a key starting material in the development of novel pharmaceuticals and other valuable organic materials. Its utility in the synthesis of Schiff bases, azo dyes, Mannich bases, benzodiazepines, and furoisoflavones highlights its importance as a versatile building block for modern organic synthesis.

Physicochemical Properties and Spectral Data

This compound is a stable, crystalline solid. A summary of its key physical and spectral properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [Chem-Impex] |

| Molecular Weight | 194.19 g/mol | [Chem-Impex] |

| CAS Number | 2161-85-5 | [Chem-Impex] |

| Melting Point | 178-184 °C | [Chem-Impex] |

| Appearance | White to off-white crystalline powder | [Chem-Impex] |

| ¹H NMR (CDCl₃, δ, ppm) | 2.65 (s, 6H, 2x -COCH₃), 6.65 (s, 1H, H-2), 8.15 (s, 1H, H-5) | [ARC Journals] |

| Optical Energy Gaps | 1.65 and 1.91 eV (indirect allowed transitions) | [Acta Physica Polonica A] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol. Various catalysts and acylating agents can be employed, with methods utilizing methanesulfonic acid and acetic anhydride demonstrating high efficiency.

Experimental Protocol: Synthesis using Methanesulfonic Acid and Acetic Anhydride

This protocol is adapted from a patented method demonstrating a high conversion rate. [CN103709024A]

Materials:

-

Resorcinol (5.5 g)

-

Methanesulfonic acid (7 mL)

-

Acetic anhydride (11 mL)

-

Water

-

Methanol

-

100 mL three-neck flask

-

Stirring apparatus

-

Heating mantle

-

HPLC for reaction monitoring

Procedure:

-

To a 100 mL three-neck flask, add methanesulfonic acid (7 mL) and acetic anhydride (11 mL).

-

While stirring, add resorcinol (5.5 g) to the mixture and continue stirring until it dissolves.

-

Heat the reaction mixture to 150 °C.

-

Monitor the reaction progress every 30 minutes using HPLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water (15 mL) and methanol (10 mL) to the cooled mixture.

-

Heat the mixture to 80 °C and stir for 30 minutes.

-

Cool the mixture to room temperature in the air.

-

Collect the precipitated this compound by suction filtration.

Expected Yield: 89.6% conversion rate. [CN103709024A]

Applications in the Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for a variety of heterocyclic compounds with potential biological activities.

Schiff Bases

Schiff bases are synthesized through the condensation of the acetyl groups of this compound with primary amines. These compounds and their metal complexes have shown promising antimicrobial and anticancer activities. [Synthesis, Characterization and Biological Activity of Transition Metals Schiff Base Complexes Derived from this compound and 1,8-Naphthalenediamine | Request PDF, (PDF) Spectral characterization and biological evaluation of Schiff bases and their mixed ligand metal complexes derived from this compound - ResearchGate]

This protocol describes the synthesis of a tridentate Schiff base ligand. [Synthesis, Characterization and Biological Activity of Transition Metals Schiff Base Complexes Derived from this compound and 1,8-Naphthalenediamine | Request PDF]

Materials:

-

This compound

-

1,8-Naphthalenediamine

-

Ethanol

-

Reflux apparatus

Procedure:

-

Dissolve this compound and 1,8-naphthalenediamine in a 1:1 molar ratio in ethanol.

-

Heat the mixture under reflux with stirring at 70 °C for approximately 6 hours.

-

After cooling, filter the resulting product.

-

Wash the product with a cold mixture of water and ethanol (7:3 v/v).

-

Dry the purified Schiff base and store it in a desiccator.

| Complex | Organism | Inhibition Zone (mm) |

| Cd(II) complex | Escherichia coli | High Activity |

| Cu(II) complex | Escherichia coli | High Activity |

| Cr(III) complex | Escherichia coli | High Activity |

| Ni(II) complex | Bacillus Subtilis | Highest Activity |

| Cd(II) complex | Bacillus Subtilis | Highest Activity |

| Co(II) complex | Staphylococcus aureus | Highest Activity |

| Cd(II) complex | Pseudomonas aeruginosa | Highest Activity |

Data extracted from qualitative descriptions in the source. [Synthesis, Characterization and Biological Activity of Transition Metals Schiff Base Complexes Derived from this compound and 1,8-Naphthalenediamine | Request PDF]

Azo Dyes

Azo dyes can be synthesized by coupling diazotized anilines with this compound. These compounds are known for their colorimetric properties and also exhibit biological activities such as anti-inflammatory, anticancer, antibacterial, and antifungal effects. [Synthesis and characterization of azo derivatives of diacetylresorcinol]

This procedure details the synthesis of 2-(substituted phenyl)azo-4,6-diacetyl resorcinol. [Synthesis and characterization of azo derivatives of diacetylresorcinol]

Materials:

-

Substituted aniline (0.001 mol)

-

Hydrochloric acid (2 mL)

-

Water

-

Sodium nitrite (0.002 mol)

-

This compound (0.001 mol, 0.194 g)

-

10% Sodium hydroxide solution

-

Ice bath

Procedure:

-

Dissolve the substituted aniline in 2 mL of HCl and add 1 mL of water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (0.002 mol) in water (2 mL) dropwise while maintaining the temperature.

-

Stir the mixture for 20 minutes to form the diazonium salt.

-

In a separate flask, dissolve this compound in 10% NaOH.

-

Add the this compound solution dropwise to the diazonium salt solution with stirring at 0-5 °C.

-

Stir the mixture for 15 minutes.

-

Collect the precipitated crude azo product by vacuum filtration and recrystallize from a suitable solvent.

| Spectral Data | Value |

| IR (cm⁻¹) | 3446 (O-H), 3055 & 2976 (Ar-H & CH₃), 1666 (C=O), 1598 (N=N) |

| ¹³C NMR (δ, ppm) | 30, 116, 122, 130, 145, 200 |

| Mass (m/e) | 298 (C₁₆H₁₄N₂O₄) |

Data from [Synthesis and characterization of azo derivatives of diacetylresorcinol]

Mannich Bases

Mannich bases are formed by the aminoalkylation of an acidic proton located on a carbon atom. In the case of this compound, the Mannich reaction occurs on the aromatic ring at the position between the two hydroxyl groups. These derivatives have been evaluated for anti-inflammatory, ulcerogenic, and lipid peroxidation activities. [(PDF) Synthesis and microbiological evaluation of Mannich bases derived from this compound - ResearchGate]

This protocol describes the general synthesis of Mannich bases from this compound. [(PDF) Synthesis and microbiological evaluation of Mannich bases derived from this compound - ResearchGate]

Materials:

-

This compound

-

Formaldehyde

-

Selected secondary amine

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound, formaldehyde, and the secondary amine in chloroform.

-

Add a catalytic amount of tetrabutylammonium bromide.

-

Reflux the reaction mixture.

-

After the reaction is complete (monitored by TLC), cool the mixture.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Crystallize the residue from an appropriate solvent to obtain the pure Mannich base.

| Compound | Yield (%) | m.p. (°C) | ¹H NMR (DMSO-d₆, δ, ppm) | MS (m/z) |

| 2a | 63 | 148-150 | 1.32 (s, 6H, 2x-CH₃), 2.61 (s, 6H, 2x-COCH₃), 4.13 (s, 2H, -CH₂-, benzylic), 8.27 (s, 1H, arom.), 13.18 (s, 2H, 2xOH) | 251 (M⁺) |

Data from [(PDF) Synthesis and microbiological evaluation of Mannich bases derived from this compound - ResearchGate]

Benzodiazepines

This proposed protocol is based on the general condensation reaction for 1,5-benzodiazepine synthesis. [Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - NIH]

Materials:

-

This compound

-

o-Phenylenediamine

-

A suitable catalyst (e.g., H-MCM-22, BF₃-etherate, or acetic acid)

-

A suitable solvent (e.g., acetonitrile or ethanol)

Procedure:

-

Dissolve this compound and o-phenylenediamine in the chosen solvent.

-

Add a catalytic amount of the selected acid catalyst.

-

Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

-

Upon completion, work up the reaction mixture by removing the catalyst (if solid) and evaporating the solvent.

-

Purify the resulting benzodiazepine derivative by crystallization or column chromatography.

The Discovery and Synthesis of 4,6-Diacetylresorcinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Diacetylresorcinol, a versatile aromatic ketone, has garnered significant interest in various scientific fields, from polymer science to medicinal chemistry. Its unique chemical structure, featuring two acetyl groups attached to a resorcinol core, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, high-performance polymers, and pharmacologically active molecules. This in-depth technical guide explores the discovery and history of this compound, providing a comprehensive overview of its synthesis, including detailed experimental protocols and a comparative analysis of different methodologies.

Historical Perspective: The Dawn of Phenolic Acylation

The journey to the synthesis of this compound is rooted in the broader history of phenol acylation chemistry. One of the earliest significant contributions in this area was the Nencki reaction , first reported in 1881. This reaction involves the ring acylation of phenols with carboxylic acids in the presence of zinc chloride. While not the direct discovery of this compound, the Nencki reaction laid the foundational principles for the electrophilic aromatic substitution on activated phenolic rings, a core concept in the synthesis of diacetylated resorcinols.

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of resorcinol. This classic organic reaction, discovered by Charles Friedel and James Crafts in 1877, involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. The application of this reaction to the highly activated resorcinol ring allows for the introduction of two acetyl groups, leading to the formation of this compound. Over the years, various modifications and improvements to the original Friedel-Crafts acylation have been developed to enhance yield, selectivity, and environmental compatibility.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound from resorcinol has been achieved through several methods, primarily centered around the Friedel-Crafts acylation. The choice of catalyst and acylating agent significantly influences the reaction conditions and outcomes. Below is a summary of the most common synthetic approaches with their respective quantitative data.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Nencki Reaction (related) | Zinc Chloride (ZnCl₂) | Acetic Acid | None | 140-160 | Several hours | Moderate | Historical |

| Friedel-Crafts Acylation | Aluminum Chloride (AlCl₃) | Acetyl Chloride | Nitrobenzene | Room Temp. | Not Specified | Good | Traditional |

| Friedel-Crafts Acylation | Zinc Chloride (ZnCl₂) | Acetic Anhydride | None | 120-140 | 2-3 hours | ~70-80% | [1] |

| Methanesulfonic Acid Catalysis | Methanesulfonic Acid (MSA) | Acetic Anhydride | None | 90-150 | 1-3 hours | Up to 87% | [2] |

| MSA/P₂O₅ Catalysis | MSA / P₂O₅ | Acetic Anhydride/Acetic Acid | None | 90-130 | 1-3 hours | Up to 89% | [2] |

Detailed Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Zinc Chloride

This protocol is a widely cited method for the laboratory-scale synthesis of this compound.[1]

Materials:

-

Resorcinol

-

Acetic Anhydride

-

Anhydrous Zinc Chloride (fused)

-

Hydrochloric Acid (10%)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, melt freshly fused and powdered zinc chloride.

-

To the molten zinc chloride, cautiously add acetic anhydride while stirring.

-

Slowly add resorcinol to the mixture.

-

Heat the reaction mixture to 120-140°C for 2-3 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Decompose the resulting complex by adding 10% hydrochloric acid.

-

The crude product precipitates as a solid. Filter the solid and wash it with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Methanesulfonic Acid Catalyzed Synthesis

This method offers a more environmentally friendly alternative to traditional Lewis acid catalysts.[2]

Materials:

-

Resorcinol

-

Acetic Anhydride

-

Methanesulfonic Acid (MSA)

-

Methanol

-

Water

Procedure:

-

In a three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, add methanesulfonic acid and acetic anhydride.

-

Under stirring, add resorcinol to the mixture.

-

Heat the reaction mixture to the desired temperature (e.g., 130°C).

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add a mixture of water and methanol to the flask.

-

Heat the mixture to 80°C for 30 minutes to hydrolyze any remaining acetic anhydride.

-

Cool the mixture to room temperature to allow the product to crystallize.

-

Filter the solid product and wash it with water.

-

Dry the product to obtain this compound.

Visualizing the Synthesis and a Key Biological Interaction

To better understand the processes involved in the synthesis and a significant biological application of this compound, the following diagrams are provided.

Biological Significance and Future Directions

Recent research has highlighted the potential of resorcinol derivatives, including this compound, as inhibitors of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[2] By inhibiting tyrosinase, these compounds can effectively reduce melanin production, making them promising candidates for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The mechanism of inhibition is believed to involve the chelation of copper ions within the active site of the tyrosinase enzyme.[2]

Furthermore, the diacetyl functionality of this compound serves as a versatile handle for the synthesis of a diverse array of heterocyclic compounds with potential biological activities, including antimicrobial and anticancer properties. The continued exploration of the chemical reactivity and biological profile of this compound is expected to unveil new applications in drug discovery and materials science.

Conclusion

From its historical roots in the fundamental studies of phenol chemistry to its modern applications in catalysis and medicinal chemistry, this compound has proven to be a molecule of significant scientific interest. The development of efficient and environmentally benign synthetic methods continues to be an active area of research. As our understanding of its biological activities deepens, particularly its role as a tyrosinase inhibitor, this compound and its derivatives are poised to make valuable contributions to the fields of dermatology and pharmacology. This guide provides a solid foundation for researchers and professionals seeking to understand and utilize this important chemical entity.

References

In-Depth Technical Guide: Health and Safety Data for 4,6-Diacetylresorcinol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 4,6-Diacetylresorcinol (CAS No: 2161-85-5). The information is compiled from various safety data sheets and toxicological resources to assist researchers, scientists, and drug development professionals in the safe handling and assessment of this compound.

Chemical and Physical Properties

This compound, also known as 1,1'-(4,6-Dihydroxy-1,3-phenylene)bisethanone or Resodiacetophenone, is a bifunctional carbonyl compound.[1] It presents as a white to gray or brown crystalline powder.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2161-85-5 | [2] |

| Molecular Formula | C10H10O4 | [1][2] |

| Molecular Weight | 194.18 g/mol | [1][2] |

| Appearance | White to Gray to Brown powder/crystal | |

| Melting Point | 178-184 °C | [1][2] |

| Purity | ≥ 97% (HPLC), >98.0%(GC)(T) | [2] |

| Storage Temperature | 0-8°C | [2] |

Toxicological Data

The available toxicological data for this compound primarily comes from hazard classifications in Safety Data Sheets (SDS). Quantitative data such as LD50 and LC50 values are not consistently available for this specific compound in the reviewed literature. Much of the detailed toxicological assessment is based on the parent compound, resorcinol, and related compounds.

Table 2: Summary of Toxicological Hazards

| Endpoint | Hazard Classification | GHS Hazard Statement | Reference(s) |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | [3][4] |

| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin | [3] |

| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled | [3] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | [3][4] |

| Eye Irritation/Damage | Category 1 / Category 2 | H318: Causes serious eye damage / H319: Causes serious eye irritation | [4] |

| Skin Sensitization | May cause an allergic skin reaction | H317: May cause an allergic skin reaction | [4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 (Central nervous system, Blood - Oral), Category 2 (Respiratory system - Oral), Category 3 (Respiratory irritation) | H370: Causes damage to organs, H371: May cause damage to organs, H335: May cause respiratory irritation | [3][4][5] |

| Carcinogenicity | No data available | - | [3] |

| Reproductive Toxicity | No data available | - | [3] |

Acute Toxicity

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

Irritation and Sensitization

The compound is known to cause skin irritation and serious eye irritation or damage.[3][4] There is also evidence to suggest that it may cause an allergic skin reaction.[4]

Specific Target Organ Toxicity

Single exposure to this compound may cause damage to the central nervous system and blood if swallowed, and may also cause damage to the respiratory system.[4] Inhalation may lead to respiratory irritation.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. However, the hazard classifications suggest that standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), were likely followed.

General Experimental Workflow for Toxicity Assessment

The following diagram illustrates a typical workflow for assessing the toxicity of a chemical substance.

Caption: General workflow for assessing chemical toxicity.

Potential Signaling Pathways in Phenolic Compound Toxicity

While specific studies on the signaling pathways affected by this compound are lacking, phenolic compounds, in general, can induce cellular stress and toxicity through various mechanisms. The following diagram illustrates a plausible signaling pathway for phenolic compound-induced oxidative stress.

Caption: Potential signaling pathway for phenolic compound-induced oxidative stress.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure.

Caption: Recommended Personal Protective Equipment (PPE).

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures | Reference(s) |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell. | [4][6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Consult a physician if irritation occurs. | [4][6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Give water to drink (at most two glasses). Call a physician or poison control center immediately. | [4][6][7] |

Occupational Exposure Limits

Specific occupational exposure limits (OELs) for this compound have not been established. However, for the related compound Resorcinol (CAS 108-46-3), the following limits have been set:

-

NIOSH REL: TWA 10 ppm (45 mg/m³), STEL 20 ppm (90 mg/m³)[8]

-

ACGIH TLV: TWA 10 ppm (45 mg/m³), STEL 20 ppm (90 mg/m³)[8]

These values can serve as a guide for risk assessment and control, but a substance-specific evaluation is recommended.

Environmental Hazards

This compound is considered very toxic to aquatic life, with some safety data sheets indicating long-lasting effects.[4] Therefore, it is crucial to prevent its release into the environment.[4][7]

Conclusion

This compound is a chemical with moderate acute toxicity, and it is a known skin and eye irritant. While comprehensive toxicological data, including carcinogenicity and reproductive toxicity, are not available, the existing information necessitates careful handling with appropriate personal protective equipment in a well-ventilated area. Further research is needed to fully characterize its toxicological profile and establish specific occupational exposure limits. Researchers and drug development professionals should adhere to the safety precautions outlined in this guide and the substance's Safety Data Sheet to minimize health risks.

References

Methodological & Application

Application Notes and Protocols for Heterocyclic Synthesis Using 4,6-Diacetylresorcinol as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the synthesis of various heterocyclic compounds utilizing 4,6-diacetylresorcinol as a versatile precursor. The inherent reactivity of the ortho-positioned acetyl and hydroxyl groups on the resorcinol scaffold makes it an excellent starting material for constructing a diverse range of fused and substituted heterocyclic systems, many of which are of interest in medicinal chemistry and materials science.[1] This document outlines key synthetic transformations, including the Vilsmeier-Haack reaction for the preparation of pyrano[3,2-g]chromenes, condensation reactions with binucleophiles to yield bis-azolyl resorcinols, and a proposed pathway for the synthesis of benzodiazepine derivatives.

Synthesis of Pyrano[3,2-g]chromene Derivatives via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. When applied to this compound, it facilitates a cyclization reaction to produce the tetracyclic pyrano[3,2-g]chromene skeleton.[1][2] This core structure is found in various natural products and biologically active molecules.

Experimental Protocol: Synthesis of 4,6-Dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution (5%)

Procedure:

-

In a round-bottom flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (0.015 mol) to ice-cold N,N-dimethylformamide (0.015 mol) with constant stirring.

-

To this freshly prepared reagent, add this compound (0.01 mol).

-

Heat the reaction mixture at 60-70°C for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion, pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a 5% sodium bicarbonate solution.

-

The resulting solid product is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Quantitative Data

| Product | Yield (%) | Melting Point (°C) |

| 4,6-Dioxo-4H,6H-pyrano[3,2-g]chromene-3,7-dicarboxaldehyde | Good | >300 |

Note: The term "Good" yield is as reported in the literature, specific percentages may vary.[2]

Reaction Pathway

Caption: Vilsmeier-Haack reaction of this compound.

Synthesis of Bis-azolyl Resorcinol Derivatives

This compound can be readily converted into bis-enaminones, which serve as versatile intermediates for the synthesis of various bis-heterocyclic compounds. Reaction with nitrogen-containing binucleophiles such as hydrazines, hydroxylamine, or amidines leads to the formation of bis-pyrazole, bis-isoxazole, or bis-pyrimidine derivatives, respectively.

Experimental Protocol: Synthesis of 4,6-Bis(1H-pyrazol-3-yl)resorcinol

Step 1: Synthesis of the Bis-enaminone Intermediate

-

A mixture of this compound and dimethylformamide-dimethylacetal (DMF-DMA) is heated, leading to the formation of a bis-enaminone.

Step 2: Cyclization with Hydrazine

-

The bis-enaminone intermediate is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with a cold solvent, and dried to afford the 4,6-bis(1H-pyrazol-3-yl)resorcinol.

Quantitative Data

| Product | Yield (%) | Melting Point (°C) |

| 4,6-Bis(1H-pyrazol-3-yl)resorcinol | High | Not specified |

| 4,6-Bis(4-formyl-1H-pyrazol-3-yl)resorcinol | High | Not specified |

Note: Specific yields and melting points are dependent on the specific reaction conditions and substituents.[1]

Reaction Workflow

Caption: Synthesis of bis-azolyl resorcinols.

Proposed Synthesis of 1,5-Benzodiazepine Derivatives

While direct synthesis of benzodiazepines from this compound is not extensively documented, a plausible synthetic route involves the condensation of the diketone functionality with o-phenylenediamine. This reaction is a well-established method for the formation of the seven-membered benzodiazepine ring system.[3][4][5]

Proposed Experimental Protocol: Synthesis of a Bis-benzodiazepine Derivative

Materials:

-

This compound

-

o-Phenylenediamine

-

Glacial acetic acid or a Lewis acid catalyst (e.g., Yb(OTf)₃)

-

Anhydrous solvent (e.g., toluene or ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 mmol) and o-phenylenediamine (2 mmol) in an anhydrous solvent.

-

Add a catalytic amount of glacial acetic acid or a Lewis acid.

-

Reflux the reaction mixture for an appropriate time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Logical Relationship Diagram

Caption: Proposed synthesis of bis-benzodiazepine derivatives.

Antimicrobial Activity of Synthesized Heterocycles

Several heterocyclic compounds derived from this compound have been investigated for their antimicrobial properties. In particular, certain pyrano[3,2-g]chromene derivatives have shown promising activity against various bacterial and fungal strains. The data available in the literature is often qualitative or semi-quantitative. For detailed drug development, it is crucial to determine the Minimum Inhibitory Concentration (MIC) for each compound against a panel of relevant microorganisms.

Antimicrobial Activity Data

| Compound Type | Test Organism | Activity/MIC (µg/mL) | Reference |

| Pyrano[3,2-g]chromene derivatives | Bacillus subtilis | 6.25 | [6] |

| Pyrano[3,2-g]chromene derivatives | Staphylococcus aureus | 6.25 | [6] |

| Chromene and azo chromophores | Various bacteria | 0.007 - 3.9 | [7] |

| Pyrano[4,3-b]pyran & Pyrano[3,2-c]chromene | Various bacteria | Active | [8] |

Note: This table provides a summary of reported activities. "Active" indicates reported activity without specific MIC values.

These application notes are intended to serve as a guide for researchers. The reaction conditions and purification methods may require optimization for specific substrates and desired products. It is recommended to consult the primary literature for more detailed information and characterization data.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sciforum.net [sciforum.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. Synthesis of designed new 1,3,4-oxadiazole functionalized pyrano [2,3-f] chromene derivatives and their antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships and molecular docking studies of chromene and chromene based azo chromophores: A novel series of potent antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Schiff Bases from 4,6-Diacetylresorcinol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Schiff bases via condensation reaction with 4,6-diacetylresorcinol. Schiff bases derived from this compound and their metal complexes are of significant interest due to their wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] This protocol offers a generalized procedure and collates specific examples from the literature to guide researchers in developing novel compounds.

Introduction

This compound is a versatile bifunctional carbonyl compound that serves as a precursor for various multi-binding ligands.[2][3] The condensation reaction between the acetyl groups of this compound and the primary amino groups of various amines results in the formation of a C=N double bond, characteristic of Schiff bases (also known as imines or azomethines).[4] The reaction can be controlled to produce either mono- or bis-Schiff bases depending on the molar ratio of the reactants. The resulting Schiff base ligands are adept at forming stable complexes with a variety of metal ions, which often enhances their biological activity.[2]

General Reaction Scheme

The fundamental reaction involves the condensation of this compound with a primary amine. Depending on the stoichiometry, either one or both acetyl groups can react.

Caption: General reaction scheme for Schiff base condensation with this compound.

Experimental Protocol: A Generalized Procedure

This protocol outlines a standard method for the synthesis of Schiff bases from this compound. Researchers should optimize parameters such as solvent, temperature, and reaction time for specific amine substrates.

Materials and Reagents:

-

This compound

-

Primary amine (aliphatic or aromatic)

-

Absolute Ethanol (or other suitable solvent like Methanol, Toluene)[5]

-

Glacial Acetic Acid (optional, as catalyst)[5]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Buchner funnel and filter paper

-

Beakers and standard laboratory glassware

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol in a round-bottom flask. Stir the solution until the solid is fully dissolved. Gentle heating may be applied if necessary.

-

Addition of Amine: To the stirred solution, add the desired primary amine. The stoichiometry will determine the final product.

-

Catalyst Addition (Optional): Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[5]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (the boiling point of the solvent, e.g., ~78°C for ethanol). Maintain reflux for a period ranging from 3 to 8 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate:Hexane:DCM).[1]

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. A solid precipitate of the Schiff base product should form. If precipitation is slow, the flask can be cooled further in an ice bath.

-

Purification:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with cold ethanol and/or distilled water to remove unreacted starting materials and catalyst.[1]

-

Dry the purified Schiff base product, for instance, in a desiccator over anhydrous CaCl₂ or in a vacuum oven.

-

-

Characterization: Characterize the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental Workflow

Caption: Workflow for the synthesis of Schiff bases from this compound.

Data Presentation: Examples of Schiff Base Synthesis

The following table summarizes specific reaction conditions and outcomes for the synthesis of Schiff bases derived from this compound as reported in the literature.

| Amine Used | Molar Ratio (DAR:Amine) | Solvent | Conditions | Yield (%) | M.P. (°C) | Reference |

| 1,8-Naphthalenediamine | 1:1 | Ethanol | Reflux, 70°C, 6h | - | - | [1] |

| 4-Bromoaniline | 1:2 | Ethanol | Reflux | High | >300 | [6] |

| 4-Methoxyaniline | 1:2 | Ethanol | Reflux | High | 210 | [6] |

| 2-Amino-4-methylthiazole | 1:2 | Ethanol | Reflux | Good | - | [3] |

| 4-(2-Aminoethyl)morpholine | 1:1 | Ethanol | Reflux | Good | - | [2] |

Note: Yields and melting points are often reported in the full experimental sections of the cited papers. "High" or "Good" are qualitative descriptions from the abstracts.

Key Considerations and Troubleshooting

-

Solvent Choice: While ethanol is most common, other solvents like methanol or toluene can be used, especially if reactants have poor solubility in ethanol.[5] For reactions in toluene or benzene, a Dean-Stark apparatus can be used to remove the water formed during the reaction and drive the equilibrium towards the product.

-

Reactivity of Amines: Aromatic amines are generally less reactive than aliphatic amines due to the lower nucleophilicity of the nitrogen atom. They may require longer reaction times or the use of a catalyst.

-

Product Stability: Some Schiff bases can be susceptible to hydrolysis. Ensure all glassware is dry and use anhydrous solvents if the product is particularly sensitive to water.

-

Purification: If the product does not precipitate upon cooling, the solvent can be partially removed under reduced pressure to induce crystallization. Recrystallization from a suitable solvent is a common method for further purification.

By following this generalized protocol and considering the specific examples provided, researchers can effectively synthesize a diverse range of Schiff bases from this compound for further investigation in materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring novel NH-form resorcinol-based schiff base and its metal complexes: Synthesis, characterization, cytotoxic activity, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4,6-Diacetylresorcinol as a Coupling Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of a series of azo dyes utilizing 4,6-Diacetylresorcinol as a key coupling agent. The resulting azo compounds, bearing various substituents, exhibit interesting spectral properties and notable biological activities, making them promising candidates for further investigation in materials science and drug development.

Application Notes